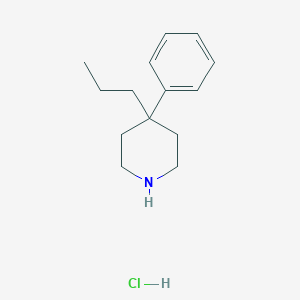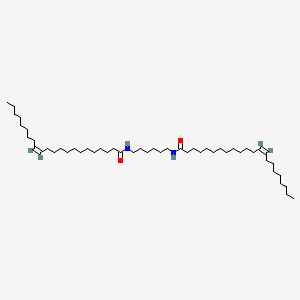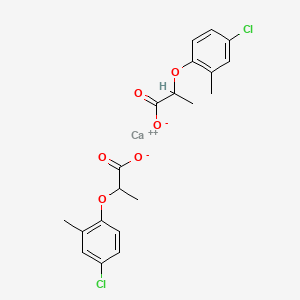
(Diphenylarsino)dimethylgallium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylarsino)dimethylgallium is an organometallic compound with the molecular formula C₁₄H₁₆AsGa It is composed of a gallium atom bonded to two methyl groups and a diphenylarsino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylarsino)dimethylgallium typically involves the reaction of diphenylarsine with dimethylgallium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
Ph2AsH+Me2GaCl→Ph2AsGaMe2+HCl
Where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle the reagents and products safely.
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylarsino)dimethylgallium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and other by-products.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under suitable conditions.
Coordination: The compound can form coordination complexes with various ligands, which can alter its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
(Diphenylarsino)dimethylgallium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a potential therapeutic agent.
Industry: It is used in the semiconductor industry for the deposition of gallium-containing films and in the production of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism by which (Diphenylarsino)dimethylgallium exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Coordination with metal centers: The compound can form coordination complexes with metal ions, which can alter the reactivity and properties of the metal centers.
Interaction with biological molecules: It may interact with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylgallium: Another organogallium compound with three methyl groups bonded to a gallium atom.
Triphenylarsine: An organoarsenic compound with three phenyl groups bonded to an arsenic atom.
Dimethylarsine: An organoarsenic compound with two methyl groups bonded to an arsenic atom.
Uniqueness
(Diphenylarsino)dimethylgallium is unique due to the presence of both gallium and arsenic in its structure, which imparts distinct chemical properties and reactivity. Its ability to form coordination complexes and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94113-53-8 |
|---|---|
Formule moléculaire |
C14H16AsGa |
Poids moléculaire |
328.92 g/mol |
InChI |
InChI=1S/C12H10As.2CH3.Ga/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h1-10H;2*1H3; |
Clé InChI |
GNYZZUPYIBEMNR-UHFFFAOYSA-N |
SMILES canonique |
C[Ga]C.C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



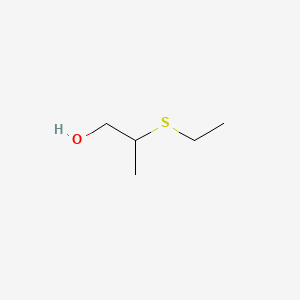
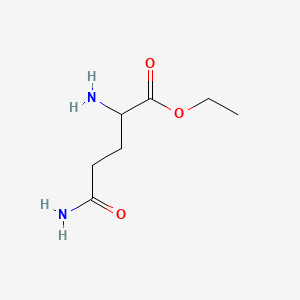

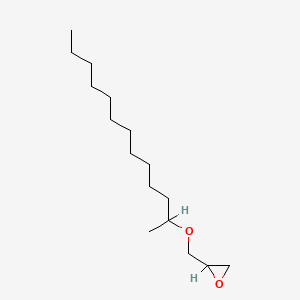
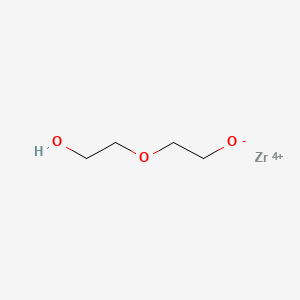
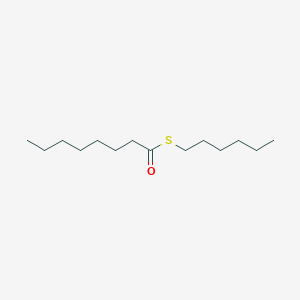
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)


